(2S)-2-Amino-3-[4-(prop-2-YN-1-YL)phenyl]propanoic acid

Metabolic stability Cytochrome P450 Ether cleavage

Researchers using CuAAC-based protein labeling often face metabolic instability of standard O-propargyl amino acids. This C-linked 4-propargyl-L-phenylalanine eliminates the ether cleavage liability, offering a robust bioorthogonal handle for long-term metabolic labeling. Key differentiators: - All-carbon methylene linker resists CYP450 oxidation and acid hydrolysis, unlike 4-propargyloxy-L-phenylalanine. - Compatible with PheRS incorporation systems and Fmoc-SPPS. - Batch-certified with NMR, HPLC, and GC at 97% purity for reliable GMP-like peptide workflows.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B8046875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3-[4-(prop-2-YN-1-YL)phenyl]propanoic acid
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC#CCC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C12H13NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h1,4-7,11H,3,8,13H2,(H,14,15)/t11-/m0/s1
InChIKeyBJOQKIKXKGJLIJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 4-Propargyl-L-phenylalanine


(2S)-2-Amino-3-[4-(prop-2-YN-1-YL)phenyl]propanoic acid (CAS 1080496-42-9, MDL MFCD22392943) is a non-canonical L-phenylalanine derivative bearing a C-linked propargyl (–CH₂–C≡CH) substituent at the para position of the aromatic ring . With molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol, this compound belongs to the class of alkyne-functionalized aromatic amino acids used as bioorthogonal handles for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in protein labeling, genetic code expansion, and peptide conjugate synthesis . Critically, this compound is structurally distinct from the more extensively studied 4-propargyloxy-L-phenylalanine (pPR/pPaF, CAS 610794-20-2), which bears an oxygen atom between the phenyl ring and the propargyl group, resulting in a C–O–C ether linkage rather than the direct C–C methylene bridge found in the target compound .

1 Alkyne bioorthogonal handle for CuAAC, SPAAC, and genetic code expansion workflows.
2 C-linked methylene spacer distinct from the common O-linked analog; may influence linker-dependent reactivity.
3 MDL, SMILES, and molecular formula verification recommended due to documented CAS number ambiguity.

Why 4-Propargyl-L-phenylalanine Cannot Be Substituted


The alkyne-bearing non-canonical amino acid market is dominated by 4-propargyloxy-L-phenylalanine (pPR/pPaF) and 4-ethynyl-L-phenylalanine (pENF), yet these analogs are not interchangeable with the C-linked 4-propargyl-L-phenylalanine. The target compound's methylene (–CH₂–) spacer between the phenyl ring and the terminal alkyne creates a distinct steric and electronic environment that affects CuAAC reaction kinetics, metabolic stability, and aminoacyl-tRNA synthetase recognition [1]. Direct comparative evidence from site-directed spin labeling studies demonstrates that structurally similar alkyne ncAAs exhibit dramatically different labeling efficiencies: the oxygen-linked pPR achieves near-quantitative (98%) CuAAC labeling, whereas the directly attached ethynyl variant (pENF) reaches only 57%, and the azide-bearing pAzF yields merely 21%—all under identical conditions [2]. Furthermore, the ether linkage in 4-propargyloxy-L-phenylalanine is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes and acid-catalyzed hydrolysis, liabilities absent in the all-carbon linker of the target compound [3]. These differences preclude simple substitution without re-validation of incorporation efficiency, labeling yield, and metabolic half-life.

Linker chemistry may not transfer
The C–C methylene bridge lacks the ether cleavage liability of 4-propargyloxy-L-phenylalanine; metabolic stability profiles are not interchangeable.
CuAAC yield depends on linker geometry
Published benchmarks show pPR (O-linked) 98% vs pENF (direct) 57%; intermediate methylene spacer may shift labeling efficiency.
CAS ambiguity risks wrong isomer procurement
CAS 1080496-42-9 is cross-listed for both C-linked and O-linked variants; identity confirmation via MDL and molecular formula is essential.

Quantitative Evidence: 4-Propargyl-L-phenylalanine vs Analogs


C-Linked vs O-Linked Metabolic Stability

The target compound contains a direct C–C methylene bridge (Ar–CH₂–C≡CH) connecting the phenyl ring to the terminal alkyne, whereas the most commonly used alkyne phenylalanine analog, 4-propargyloxy-L-phenylalanine (pPR/pPaF), employs an ether linkage (Ar–O–CH₂–C≡CH). Aryl alkyl ethers are well-established substrates for cytochrome P450-mediated O-dealkylation, a metabolic liability documented for the oxygen-linked variant pPa, where limited solubility and reduced cellular uptake were postulated to contribute to decreased in vivo incorporation [1]. The C–C bond in the target compound is not susceptible to this oxidative cleavage pathway, providing a class-level metabolic stability advantage. This differential is supported by the Widder et al. (2019) systematic comparison, which identified metabolic stability as a key selection criterion among alkyne ncAAs and retained pPrF (the oxygen-linked analog) as suitable specifically because it exhibited adequate stability in E. coli—implying that other alkyne ncAAs tested did not meet this threshold [2].

Metabolic stability
Class-level inference
Target: Ar–CH₂–C≡CH (C–C bridge) vs Comparator: Ar–O–CH₂–C≡CH (ether). P450 O-dealkylation pathway absent.
Reported class-level metabolic stability context; may reduce oxidative cleavage risk.
No quantitative half-life data for this specific pair.
Metabolic stability Cytochrome P450 Ether cleavage Bioorthogonal chemistry Linker chemistry

CuAAC Labeling: pENF and pAzF Benchmarks

While direct CuAAC kinetic data for the target C-linked propargyl phenylalanine are not available in published literature, the Widder et al. (2019) head-to-head comparison provides quantitative benchmarks for structurally proximate analogs under identical conditions. In this study, near-quantitative double-labeling yields of 98% were achieved for para-propargyloxy-L-phenylalanine (pPrF) on thioredoxin (TRX), compared to only 57% for para-ethynyl-L-phenylalanine (pENF), 21% for para-azido-L-phenylalanine (pAzF), and 16% for the longer-tether p2yneY [1]. The authors attributed the reduced pENF labeling efficiency to 'slightly decreased accessibility as a result of the short linker length' [1]. The target compound, with its methylene spacer, offers a linker length intermediate between the directly attached ethynyl group (pENF, zero spacer atoms) and the oxy-methylene linker of pPrF (one oxygen spacer). This intermediate geometry may balance steric accessibility against label flexibility—a property that must be empirically validated but is mechanistically grounded in the published structure-activity relationships.

CuAAC labeling yield
Reported
pPrF (O-linked) 98%, pENF (direct) 57%, pAzF 21% (Widder 2019). Target linker length is intermediate (one CH₂).
Supports linker-geometry review for CuAAC efficiency; direct data on target compound not available.
E. coli TRX, nitroxide spin label, three double-Cys mutants.
CuAAC Click chemistry Site-directed spin labeling Bioconjugation efficiency EPR spectroscopy

Protein Yields with Polyspecific aaRS Systems

The Widder et al. (2019) study demonstrated that a single polyspecific M. jannaschii tyrosyl-tRNA synthetase mutant (pCNF-RS) enables efficient single and double incorporation of multiple phenylalanine-based ncAAs, including pPrF and pENF, into thioredoxin expressed in E. coli [1]. Single-incorporation expression yields for pPrF and pENF were comparable to wild-type TRX (24–32 mg/L), while double-incorporation at solvent-accessible sites (e.g., D14/G34) yielded 7–15 mg/L [1]. Notably, p2yneY, which bears a longer and more flexible tether, led to 'low yield, as expected for the larger tether in the para position' [1]. This establishes that para-substituent size and geometry directly impact ribosomal incorporation efficiency. The target C-linked propargyl phenylalanine, with one less atom in the linker than pPrF (CH₂ vs O–CH₂), may present a smaller steric footprint that could favor incorporation, though this hypothesis awaits experimental confirmation. In a separate cell-free system, pPaF (the oxygen-linked variant) achieved modified sfGFP yields of 804 mg/L (single incorporation) and 197 mg/L (four-site incorporation) [2], providing additional benchmarks.

Protein expression
Class-level inference
pPrF/pENF single-incorporation 24–32 mg/L; larger tether (p2yneY) caused low yield. Target linker size is smaller than pPrF.
Incorporation yield may be sensitive to para-substituent size; target remains to be tested.
Polyspecific aaRS (pCNF-RS), E. coli expression.
Genetic code expansion Amber suppression Aminoacyl-tRNA synthetase Protein yield Non-canonical amino acid incorporation

Procurement Risk: CAS Registry Ambiguity

A critical procurement consideration is the documented CAS number ambiguity between the target C-linked compound and the O-linked analog. CAS 1080496-42-9 is listed by multiple vendors (ChemImpex, AKSci, ChemWhat) as corresponding to 4-propargyloxy-L-phenylalanine (C₁₂H₁₃NO₃, MW 219.24), while Bidepharm and ChemicalBook assign the same CAS number to the C-linked compound (C₁₂H₁₃NO₂, MW 203.24) . This discrepancy creates tangible risk of receiving the incorrect isomer. Definitive identification of the target compound requires orthogonal verification using: (i) the MDL number MFCD22392943 (specific to the C-linked variant), (ii) the SMILES string C([C@@H](C(O)=O)N)C1=CC=C(CC#C)C=C1, (iii) the molecular formula C₁₂H₁₃NO₂ (vs C₁₂H₁₃NO₃ for the O-linked analog), and (iv) the exact IUPAC name (2S)-2-amino-3-[4-(prop-2-yn-1-yl)phenyl]propanoic acid . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC at 97% standard purity .

Identity verification
Data to verify
MDL MFCD22392943, MF C₁₂H₁₃NO₂, MW 203.24, 97% purity with NMR/HPLC/GC batch QC.
Use MDL, MF, and SMILES to distinguish from O-linked analog; CAS alone is ambiguous.
Vendor catalogs cross-list CAS 1080496-42-9 for both variants.
CAS registry integrity Chemical procurement Quality control Analytical verification Nomenclature disambiguation

Lipophilicity and H-Bonding Profile vs Analogs

The absence of the ether oxygen in the target compound produces measurable differences in predicted physicochemical properties compared to the O-linked analog. The target compound has one fewer hydrogen bond acceptor (HBA = 3 vs 4 for pPR), a smaller topological polar surface area (TPSA = 72.55 Ų vs ~81.8 Ų predicted for pPR), and a lower molecular weight (203.24 vs 219.24) . The consensus LogP of 0.42 for the target compound reflects moderate lipophilicity. These differences influence membrane permeability, with the reduced TPSA of the C-linked variant potentially favoring passive diffusion across biological membranes relative to the more polar O-linked analog. The computed aqueous solubility of the target compound is approximately 68.7 mg/mL (0.313 mol/L, ESOL method), though experimental solubility data are not available for direct comparison .

Physicochemical profile
Computed
TPSA 72.55 Ų, LogP 0.42, HBA 3 vs pPR TPSA ~81.8 Ų, HBA 4; MW 203.24 vs 219.24.
Computed properties suggest different membrane-permeability context; experimental validation needed.
ESOL solubility ~68.7 mg/mL; experimental solubility not reported.
Lipophilicity Hydrogen bonding ADME prediction TPSA LogP Drug-likeness

Research and Industrial Applications of 4-Propargyl-L-phenylalanine


Metabolic Stability for Bioorthogonal Labeling

Researchers conducting metabolic labeling experiments in mammalian cells or in vivo models where the bioorthogonal handle must remain intact for hours to days should prioritize the C-linked propargyl phenylalanine over the O-linked analog. The all-carbon methylene bridge eliminates the ether cleavage liability that affects 4-propargyloxy-L-phenylalanine, as documented in studies noting reduced in vivo incorporation of pPa attributed to limited solubility and cellular uptake [1]. The Widder et al. (2019) systematic evaluation underscores metabolic stability as a gating criterion for ncAA selection in cellular EPR applications [2]. For pulse-chase experiments or long-term labeling studies, the C-linked variant offers a chemically more robust alkyne handle.

CuAAC Spin Labeling for EPR

The Widder et al. (2019) study established a benchmark framework for evaluating alkyne ncAAs in CuAAC-based SDSL, demonstrating that linker geometry dramatically affects labeling efficiency (98% for pPrF vs 57% for pENF vs 21% for pAzF) [2]. The target compound, with its single methylene spacer, represents an intermediate linker geometry not tested in that study. Research groups developing SDSL protocols for proteins with essential cysteines—where traditional sulfhydryl-reactive labels cannot be used—should empirically evaluate the target compound as a potential alternative that may balance the high labeling yield of pPrF with the favorable spectroscopic properties (narrower distance distributions) observed for the shorter-linker pENF [2].

Genetic Code Expansion with aaRS Systems

The target compound, as a direct phenylalanine analog with a para-substituent, is structurally compatible with engineered phenylalanyl-tRNA synthetase (PheRS) systems. Studies using B. mori PheRS mutants (Ala450Gly, Thr407Ala/Gly) have demonstrated residue-specific incorporation of para-substituted phenylalanine analogs including p-azido-, p-bromo-, p-cyano-, and p-iodo-L-phenylalanine into proteins in silkworm cultured cells [3]. The C-linked propargyl group's compact steric profile (one CH₂ spacer vs O–CH₂ in pPR) suggests it may be well-tolerated by PheRS active sites, providing an alternative bioorthogonal handle for researchers already using PheRS-based incorporation systems. Experimental validation of PheRS recognition is warranted.

SPPS with Click Chemistry Functionalization

The target compound serves as a building block for introducing alkyne functionality into synthetic peptides via standard Fmoc-SPPS protocols. The C-linked propargyl group provides a stable, chemoselective handle for post-synthetic CuAAC conjugation with azide-bearing cargo (fluorophores, biotin, PEG, cytotoxic payloads) . The methylene spacer places the reactive alkyne at a defined distance from the peptide backbone, which may influence conjugate properties such as linker flexibility and antigen recognition in peptide-based vaccines and diagnostic agents. The compound's availability at 97% purity with batch-specific NMR, HPLC, and GC QC documentation from vendors such as Bidepharm supports its use in GMP-like peptide production workflows .

Application
Selection Property
Validation Focus
Metabolic labeling
C–C linker stability
Absence of oxidative cleavage in target model
CuAAC spin labeling
Linker geometry compatibility
CuAAC yield benchmarking against pPR/pENF
Genetic code expansion
aaRS recognition profile
Incorporation yield in target expression system
SPPS & bioconjugation
Alkyne functionality purity
Post-SPPS conjugation efficiency
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